3-Chloro-4-nitroaniline

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 39966. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

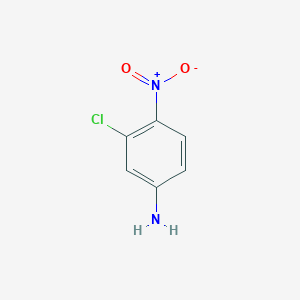

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-chloro-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c7-5-3-4(8)1-2-6(5)9(10)11/h1-3H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDSIOPGMLLPSSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40231795 | |

| Record name | Benzenamine, 3-chloro-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40231795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

825-41-2 | |

| Record name | Benzenamine, 3-chloro-4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000825412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-4-nitroaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39966 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 3-chloro-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40231795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-4-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-4-nitroaniline (CAS 825-41-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-nitroaniline is a halogenated nitroaromatic compound with the CAS number 825-41-2. Structurally, it consists of an aniline core substituted with a chlorine atom at the meta-position and a nitro group at the para-position relative to the amino group. This arrangement of functional groups makes it a versatile intermediate in the synthesis of a wide array of organic molecules. It is a yellow to brown crystalline solid at room temperature.[1][2]

This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols for synthesis and analysis, and key applications of this compound, with a focus on its relevance to the pharmaceutical and dye manufacturing industries.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of this compound is crucial for its safe handling, storage, and application in synthetic chemistry. These properties are summarized in the tables below.

General and Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 825-41-2 | [3] |

| Molecular Formula | C₆H₅ClN₂O₂ | [3] |

| Molecular Weight | 172.57 g/mol | [3] |

| Appearance | Light yellow to brown powder/crystal | [1] |

| Melting Point | 158-162 °C | [1] |

| Solubility | Insoluble in water; moderately soluble in organic solvents | [1] |

| Storage Temperature | Room temperature, in a cool, dark, and dry place | [4] |

Computed Properties

| Property | Value | Reference(s) |

| XLogP3 | 1.8 | [3] |

| Topological Polar Surface Area | 71.8 Ų | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 1 | [4] |

Spectroscopic Data

| Technique | Data | Reference(s) |

| Maximum UV Absorption (λmax) | 350 nm (in Dioxane) | [5] |

| ¹H NMR | Spectral data available | [4] |

| ¹³C NMR | Spectral data available | [4] |

| Mass Spectrometry (MS) | Spectral data available | [4] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound, as well as its application in dye synthesis.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reduction of a suitable precursor, such as 1,2-dichloro-4-nitrobenzene or 2-chloro-1,4-dinitrobenzene. A common and effective method is catalytic hydrogenation, which offers high yields and purity. An alternative route involves reduction using metallic iron in an acidic medium.

Method: Catalytic Hydrogenation

This protocol is adapted from established procedures for the reduction of similar nitroaromatic compounds.[1][6][7]

-

Materials:

-

2-Chloro-1,4-dinitrobenzene

-

Platinum on carbon (Pt/C) catalyst (e.g., 1-5 mol%)

-

Ethanol or Methanol (solvent)

-

High-purity hydrogen gas

-

High-purity nitrogen gas

-

-

Equipment:

-

High-pressure autoclave with magnetic stirring and temperature control

-

Filtration apparatus (e.g., Büchner funnel or Celite pad)

-

Rotary evaporator

-

-

Procedure:

-

Charge the high-pressure autoclave with 2-chloro-1,4-dinitrobenzene and the Pt/C catalyst. The substrate-to-catalyst mass ratio is typically between 200:1 and 400:1.

-

Add a suitable solvent such as ethanol or methanol.

-

Seal the reactor and purge the system at least three times with nitrogen gas to remove air, followed by three purges with hydrogen gas.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 0.1-5 MPa).

-

Heat the reaction mixture to the target temperature (e.g., 50-100 °C) with vigorous stirring.

-

Maintain the reaction under these conditions for the required duration (typically 2-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the Pt/C catalyst. The catalyst may be recycled.

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purify the crude product by recrystallization.

-

Caption: Workflow for the synthesis of this compound via catalytic hydrogenation.

Purification by Recrystallization

Recrystallization is a standard technique for purifying crude solid products. The choice of solvent is critical for effective purification.[8][9][10]

-

Solvent Selection: An ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures. An ethanol/water mixture is often a good starting point for halogenated anilines.

-

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to dissolve the solid completely.

-

If the solution is colored, a small amount of activated carbon can be added, and the solution should be boiled for a few minutes.

-

Perform a hot gravity filtration to remove the activated carbon or any insoluble impurities.

-

Slowly add hot water to the filtrate until the solution becomes slightly cloudy (the saturation point).

-

Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature to allow for crystal formation.

-

Once crystal formation appears complete, place the flask in an ice bath to maximize the yield.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of an ice-cold ethanol/water mixture.

-

Dry the crystals in a vacuum oven at a temperature below the melting point.

-

Analytical Methods

The purity and identity of this compound can be determined using chromatographic techniques such as Gas Chromatography (GC) and HPLC.[2][11][12][13]

Method: Gas Chromatography (GC) (Adapted from EPA Method 8131 for aniline derivatives)[2]

-

Instrumentation:

-

Gas chromatograph with a Nitrogen-Phosphorus Detector (NPD) or a Mass Spectrometer (MS).

-

Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent like methylene chloride or toluene (e.g., 1 mg/mL).

-

Prepare a series of calibration standards by diluting the stock solution.

-

-

GC Conditions:

-

Carrier Gas: Helium at a constant flow of ~1 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Initial temperature of 50-60 °C, hold for 2 minutes, then ramp at 10 °C/min to 250-300 °C, and hold for 5-10 minutes.

-

Detector Temperature: 280-320 °C.

-

-

Analysis:

-

Inject the prepared sample solution.

-

Identify the this compound peak by its retention time compared to the standard.

-

Quantify the purity using the area percent method or by comparison to the calibration curve.

-

Applications in Synthesis

This compound is a valuable building block for creating more complex molecules, particularly in the dye and pharmaceutical industries.[5][14]

Intermediate for Azo Dyes

Azo dyes are a major class of synthetic colorants. The synthesis involves a two-step process: diazotization of a primary aromatic amine followed by coupling with an electron-rich component.[15][16][17]

-

Step 1: Diazotization

-

Suspend this compound in an acidic solution (e.g., HCl in water).

-

Cool the suspension to 0-5 °C in an ice bath.

-

Slowly add a cold aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature. This reaction forms a reactive diazonium salt.

-

-

Step 2: Azo Coupling

-

In a separate vessel, dissolve a coupling component (e.g., 2-naphthol, N,N-dimethylaniline) in a suitable solvent (often a basic aqueous solution for phenols).

-

Cool the coupling component solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring.

-

The azo dye will precipitate out of the solution and can be collected by filtration.

-

Caption: General workflow for the synthesis of an azo dye using this compound.

Pharmaceutical Intermediate

The structural motifs present in this compound are found in various pharmacologically active molecules. While specific examples directly using this compound are proprietary, its analog, 3-chloro-4-fluoroaniline, is a key intermediate in the synthesis of tyrosine kinase inhibitors like Lapatinib.[14][18] This highlights the potential of this compound as a precursor in drug development, where it can be used in nucleophilic aromatic substitution or other coupling reactions to build the core structures of targeted therapies. The primary amino group can be transformed into various other functionalities, and the nitro group can be reduced to an amine, providing another reactive site for further molecular elaboration.

Biological Activity and Metabolism

While this compound is primarily used as a chemical intermediate, understanding its potential biological effects and metabolic fate is crucial for safety and environmental assessment.

Studies on the closely related compound, 2-chloro-4-nitroaniline, have shown that it can be metabolized by microorganisms such as Rhodococcus sp.[19][20][21] The proposed aerobic degradation pathway involves an initial oxidative denitration to form an aminophenol, followed by dioxygenase-mediated ring cleavage. A similar pathway can be postulated for this compound.

Caption: A postulated aerobic metabolic pathway for this compound.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin, and causes skin and serious eye irritation.[3] Prolonged or repeated exposure may cause damage to organs. Therefore, it is imperative to handle this chemical with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.

-

Handling: Avoid creating dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. epa.gov [epa.gov]

- 3. This compound | C6H5ClN2O2 | CID 69996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 825-41-2|this compound|BLD Pharm [bldpharm.com]

- 5. Page loading... [guidechem.com]

- 6. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. mt.com [mt.com]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. benchchem.com [benchchem.com]

- 12. gcms.labrulez.com [gcms.labrulez.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. ijirset.com [ijirset.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One [journals.plos.org]

- 20. researchgate.net [researchgate.net]

- 21. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One [journals.plos.org]

An In-depth Technical Guide to 3-Chloro-4-nitroaniline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 3-Chloro-4-nitroaniline (CAS No: 825-41-2). Primarily utilized as a key intermediate in the synthesis of azo dyes and potentially in the development of pharmaceutical agents, a thorough understanding of its characteristics is essential for its effective and safe application in research and manufacturing. This document includes detailed tables of its physicochemical properties, spectroscopic data, and safety information. Furthermore, it outlines experimental protocols for its synthesis, purification, and subsequent use in the preparation of azo dyes. While this compound is noted for its role as a precursor in synthesizing compounds with potential biological activity, there is currently no publicly available scientific literature detailing its direct involvement in or modulation of specific biological signaling pathways. This guide, therefore, focuses on its well-established chemical applications.

Core Properties of this compound

This compound is a yellow crystalline solid at room temperature.[1] Its molecular structure, featuring a benzene ring substituted with an amino group, a nitro group, and a chlorine atom, makes it a versatile chemical intermediate.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below, compiled from various chemical data sources.

| Property | Value | Citations |

| CAS Number | 825-41-2 | [2] |

| Molecular Formula | C₆H₅ClN₂O₂ | [2] |

| Molecular Weight | 172.57 g/mol | [2] |

| Appearance | Yellow crystalline solid/powder | [1] |

| Melting Point | 158 °C | |

| Boiling Point | 366.8 °C at 760 mmHg | |

| Density | 1.5 ± 0.1 g/cm³ | |

| Solubility | Sparingly soluble in water. | [1] |

| IUPAC Name | This compound | [3] |

| InChI Key | LDSIOPGMLLPSSR-UHFFFAOYSA-N | [3] |

| Canonical SMILES | C1=CC(=C(C=C1N)Cl)--INVALID-LINK--[O-] | [3] |

Spectroscopic Data

The following tables summarize key spectroscopic data for the structural elucidation and analysis of this compound.

¹H NMR (500 MHz, CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 7.26 | d | 8.6 |

| H-5 | 7.13 | d | 2.6 |

| H-6 | 6.78 | dd | 8.6, 2.7 |

| -NH₂ | 4.00 | s | - |

¹³C NMR (125 MHz, CDCl₃)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 | 148.34 |

| C-2 | 145.99 |

| C-3 | 132.28 |

| C-4 | 119.38 |

| C-5 | 114.96 |

| C-6 | 110.94 |

FTIR (KBr Pellet)

| Wavenumber (cm⁻¹) | Assignment |

| 3485, 3395 | N-H stretching (asymmetric and symmetric) |

| 3050 | Aromatic C-H stretching |

| 1625 | N-H bending (scissoring) |

| 1510 | Aromatic C=C stretching |

| 1250 | C-N stretching |

| 850 | C-Cl stretching |

Mass Spectrometry (GC-MS, EI)

| m/z | Relative Intensity | Assignment |

| 174 | 23.82 | [M+2]⁺• (molecular ion with ³⁷Cl isotope) |

| 172 | 73.75 | [M]⁺• (molecular ion with ³⁵Cl isotope) |

| 144 | 32.74 | [M - CO]⁺• or [M - N₂]⁺• |

| 142 | 99.99 | [M - NO]⁺• |

| 99 | 29.04 | [M - NO - Cl]⁺ or [M - NO₂ - CH]⁺ |

Synthesis and Purification

The synthesis of this compound is typically achieved through the reduction of a suitable precursor, such as 3,4-dichloronitrobenzene. The following protocols are based on established chemical principles for similar transformations.[4]

Synthesis via Aminolysis of 3,4-Dichloronitrobenzene

This method involves the nucleophilic aromatic substitution of a chlorine atom with an amino group.

Experimental Protocol:

-

Reaction Setup: In a high-pressure autoclave, charge 3,4-dichloronitrobenzene (1.0 mol), aqueous ammonia (excess, e.g., 8-10 mol), and a copper(I) chloride catalyst (e.g., 0.05 mol).

-

Reaction Conditions: Seal the autoclave and heat the mixture to 140-160 °C. The pressure will rise due to the ammonia and water vapor. Maintain this temperature with vigorous stirring for 4-6 hours.

-

Work-up: Cool the reactor to room temperature and carefully vent the excess ammonia. Transfer the reaction mixture to a beaker and filter to remove the solid product.

-

Washing: Wash the crude product with copious amounts of water to remove any unreacted ammonia and inorganic salts.

-

Drying: Dry the crude this compound in a vacuum oven at 60-70 °C.

Caption: Synthesis and Purification Workflow for this compound.

Purification by Recrystallization

Recrystallization is an effective method for purifying the crude product.[5][6]

Experimental Protocol:

-

Solvent Selection: An ethanol/water mixture is a suitable solvent system. This compound is soluble in hot ethanol and less soluble upon the addition of water and cooling.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of hot ethanol to achieve complete dissolution with heating and stirring.

-

Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and boil for a few minutes.

-

Hot Filtration: If activated carbon was used or if insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Reheat the solution to ensure everything is dissolved. Add hot water dropwise until the solution becomes slightly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.

-

Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.

Chemical Reactivity and Applications

This compound is a valuable intermediate primarily due to the reactivity of its amino group, which can be readily diazotized and coupled to form azo compounds.[1] This makes it a key precursor in the synthesis of azo dyes.

Synthesis of Azo Dyes

The following protocol outlines the synthesis of a representative azo dye using this compound.

Experimental Protocol:

Part A: Diazotization of this compound

-

Preparation: In a 250 mL beaker, suspend this compound (0.01 mol, 1.72 g) in a mixture of concentrated hydrochloric acid (3 mL) and water (20 mL).

-

Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring.

-

Nitrite Addition: In a separate beaker, dissolve sodium nitrite (0.01 mol, 0.70 g) in 10 mL of cold water.

-

Reaction: Add the sodium nitrite solution dropwise to the cold aniline suspension over 15-20 minutes, ensuring the temperature remains below 5 °C. A clear solution of the diazonium salt will form.

-

Stirring: Continue stirring the diazonium salt solution in the ice bath for an additional 20 minutes.

Part B: Azo Coupling with 2-Naphthol

-

Preparation of Coupling Component: In a 400 mL beaker, dissolve 2-naphthol (0.01 mol, 1.44 g) in 50 mL of a 10% aqueous sodium hydroxide solution.

-

Cooling: Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

-

Coupling Reaction: Slowly add the freshly prepared, cold diazonium salt solution from Part A to the cold 2-naphthol solution with continuous stirring.

-

Precipitation: A colored precipitate of the azo dye will form immediately. Maintain the temperature below 5 °C and continue stirring for 30 minutes.

-

Isolation: Collect the dye by vacuum filtration, wash thoroughly with cold water, and allow it to air dry.

Caption: Experimental Workflow for Azo Dye Synthesis.

Role in Pharmaceutical Development

This compound serves as a building block in the synthesis of more complex molecules, some of which may have pharmaceutical applications.[1] It is particularly useful for creating compounds with potential antibacterial and antifungal properties.[1] However, specific examples of FDA-approved drugs directly synthesized from this compound are not readily found in the public domain. Its structural analog, 3-chloro-4-fluoroaniline, is a known intermediate in the synthesis of the kinase inhibitor Gefitinib.[7]

Analytical Methods

Standard analytical techniques are employed to assess the purity and confirm the identity of this compound.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method using a C18 column with a mobile phase gradient of water and acetonitrile (often with a formic acid modifier) is suitable for purity analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to identify and quantify volatile impurities. A typical method would involve a non-polar capillary column (e.g., DB-5ms) and electron ionization (EI) at 70 eV.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. Samples are typically dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups present in the molecule. Samples are often prepared as a KBr pellet.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Hazards: It is fatal if swallowed, in contact with skin, or if inhaled.[3] It can cause skin and eye irritation and may cause damage to organs through prolonged or repeated exposure.[3]

-

Handling: Use only in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid generating dust.

-

Storage: Store in a tightly closed container in a cool, dry, and dark place. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Conclusion

This compound is a commercially important chemical intermediate with well-defined physical, chemical, and spectroscopic properties. Its primary application lies in the synthesis of azo dyes, leveraging the reactivity of its aromatic amino group. While it is also cited as a precursor in pharmaceutical research, its direct biological effects and involvement in signaling pathways are not documented. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this compound, enabling its safe handling and effective use in various synthetic applications.

References

Navigating the Solution: A Technical Guide to the Solubility of 3-Chloro-4-nitroaniline

For Immediate Release

Introduction to 3-Chloro-4-nitroaniline and its Solubility

This compound is a halogenated nitroaromatic compound with a molecular structure that dictates its behavior in various solvents. Its solubility is a fundamental physicochemical property crucial for a wide range of applications, including chemical synthesis, purification, formulation development, and in vitro/in vivo screening. Understanding how this compound dissolves in different solvents is paramount for optimizing reaction conditions, ensuring the homogeneity of solutions for analysis, and developing effective delivery systems.

The structure of this compound, featuring a polar amino group (-NH2) and a nitro group (-NO2), alongside a moderately non-polar chloro-substituted benzene ring, suggests a nuanced solubility profile. The presence of hydrogen bond donors (the amino group) and acceptors (the amino and nitro groups) indicates a potential for favorable interactions with polar solvents.

Theoretical Principles of Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. This principle posits that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, the key intermolecular forces at play are:

-

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the oxygen atoms of the nitro group and the nitrogen of the amino group can act as hydrogen bond acceptors. Solvents that can participate in hydrogen bonding, such as ethanol, are expected to be effective at solvating this molecule.

-

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the electron-withdrawing nature of the nitro and chloro groups and the electron-donating nature of the amino group. Polar aprotic solvents like DMSO and acetone, which have large dipole moments, can engage in strong dipole-dipole interactions with this compound, contributing to its solubility.

-

Van der Waals Forces: These non-specific attractive forces are present between all molecules and will contribute to the overall solvation process.

Based on these principles, it is anticipated that this compound will exhibit moderate to high solubility in polar protic solvents like ethanol and polar aprotic solvents like DMSO and acetone. For a structurally related compound, 4-chloro-2-nitroaniline, the solubility in ethanol was found to be significant and increased with temperature[1][2]. A similar trend can be expected for this compound.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in ethanol, DMSO, and acetone is not extensively reported in publicly available scientific literature. The following table is provided as a template for researchers to populate with experimentally determined data.

| Solvent | Temperature (°C) | Molar Solubility (mol/L) | Solubility (g/L) |

| Ethanol | 25 | Data to be determined | Data to be determined |

| DMSO | 25 | Data to be determined | Data to be determined |

| Acetone | 25 | Data to be determined | Data to be determined |

Experimental Protocol for Solubility Determination: Isothermal Saturation Method

To obtain precise and reliable solubility data for this compound, the isothermal saturation (shake-flask) method is a widely accepted and robust technique[3][4]. This method involves creating a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solute.

Materials and Equipment

-

This compound (high purity)

-

Ethanol (analytical grade)

-

Dimethyl sulfoxide (DMSO, analytical grade)

-

Acetone (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to separate vials. The presence of undissolved solid is essential to ensure saturation.

-

Add a known volume of the respective solvent (ethanol, DMSO, or acetone) to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached[3]. The time to reach equilibrium can vary and should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant[4].

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, two primary methods can be used:

-

Centrifugation: Centrifuge the vials at a high speed to pellet the undissolved solid[5].

-

Filtration: Carefully withdraw the supernatant using a syringe and filter it through a syringe filter (e.g., 0.45 µm) into a clean vial. It is crucial to pre-saturate the filter with the solution to avoid loss of the analyte due to adsorption to the filter material[5].

-

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution).

-

Dilute the sample with a suitable solvent to a concentration that falls within the linear range of the analytical method. The dilution solvent should be miscible with the solvent used for dissolution and compatible with the analytical technique.

-

-

Quantification:

-

Analyze the diluted samples using a calibrated HPLC-UV or UV-Vis spectrophotometer to determine the concentration of this compound.

-

HPLC Method: A reverse-phase C18 column is typically suitable. The mobile phase could consist of a mixture of acetonitrile or methanol and water. The detection wavelength should be set to the λmax of this compound. A calibration curve must be prepared using standard solutions of known concentrations.

-

UV-Vis Spectrophotometry: A calibration curve of absorbance versus concentration should be generated using standard solutions of this compound in the respective solvent.

-

Data Calculation

The solubility can be calculated using the following formula:

Solubility (g/L) = (Concentration from analysis) × (Dilution factor)

The molar solubility can be calculated by dividing the solubility in g/L by the molecular weight of this compound (172.57 g/mol ).

Visualizing the Workflow and Logical Relationships

To aid in the understanding of the experimental process and the factors influencing solubility, the following diagrams are provided.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Chloro-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-Chloro-4-nitroaniline. It includes detailed experimental protocols, tabulated spectral data, and a visual representation of the structural assignments to facilitate a deeper understanding of the molecule's spectroscopic properties.

Introduction

This compound is an important intermediate in the synthesis of various dyes, pharmaceuticals, and other organic compounds. A thorough characterization of its chemical structure is crucial for quality control and for understanding its reactivity. NMR spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of organic molecules. This guide presents the ¹H and ¹³C NMR spectral data of this compound, offering a valuable resource for researchers and professionals in the field.

Experimental Protocols

The following protocols describe the general procedures for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

A solution of this compound was prepared by dissolving approximately 10-20 mg of the solid compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution was then transferred to a 5 mm NMR tube.

NMR Data Acquisition

The NMR spectra were recorded on a 500 MHz NMR spectrometer.

¹H NMR Spectroscopy:

-

Spectrometer Frequency: 500 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: Standard single-pulse (zg30)

-

Number of Scans: 16-32

-

Relaxation Delay: 1.0 s

-

Spectral Width: -2 to 12 ppm

¹³C NMR Spectroscopy:

-

Spectrometer Frequency: 125 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: Proton-decoupled pulse sequence

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

-

Spectral Width: 0 to 200 ppm

Spectral Data and Assignments

The acquired ¹H and ¹³C NMR spectral data for this compound are summarized in the tables below. The assignments are based on the analysis of chemical shifts, coupling constants, and the known effects of the chloro, nitro, and amino substituents on the aromatic ring.

¹H NMR Spectral Data

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-5 | 7.26 | Doublet (d) | 8.6 | 1H |

| H-2 | 7.13 | Doublet (d) | 2.6 | 1H |

| H-6 | 6.78 | Doublet of doublets (dd) | 8.6, 2.7 | 1H |

| -NH₂ | 4.00 | Singlet (s) | - | 2H |

Table 1: ¹H NMR (500 MHz, CDCl₃) spectral data of this compound.

¹³C NMR Spectral Data

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 | 148.34 |

| C-4 | 145.99 |

| C-3 | 132.28 |

| C-5 | 119.38 |

| C-2 | 114.96 |

| C-6 | 110.94 |

Table 2: ¹³C NMR (125 MHz, CDCl₃) spectral data of this compound.

Structural Elucidation and Signal Assignment

The chemical shifts and coupling patterns in the NMR spectra are consistent with the structure of this compound. The electron-withdrawing nitro group and the chloro atom, along with the electron-donating amino group, influence the electron density around the protons and carbons of the benzene ring, leading to the observed chemical shifts.

The following diagram illustrates the logical workflow for assigning the NMR signals to the corresponding atoms in the this compound molecule.

NMR Signal Assignment Workflow for this compound.

The diagram above visually connects the structural components of this compound with their corresponding signals in the ¹H and ¹³C NMR spectra. This provides a clear and logical representation of the data interpretation process.

In-Depth FTIR Spectroscopic Analysis of 3-Chloro-4-nitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopic analysis of 3-Chloro-4-nitroaniline, a key intermediate in the synthesis of various dyes and pharmaceuticals. This document outlines the molecular characteristics, experimental protocols for FTIR analysis, and a detailed interpretation of the vibrational spectra, offering valuable insights for its application in research and development.

Molecular Profile of this compound

This compound is a yellow crystalline solid with the chemical formula C₆H₅ClN₂O₂. Its molecular structure consists of an aniline ring substituted with a chlorine atom and a nitro group. This specific arrangement of functional groups gives rise to a characteristic infrared spectrum that can be used for its identification and characterization.

Key Molecular Identifiers:

| Property | Value |

| Molecular Formula | C₆H₅ClN₂O₂ |

| Molecular Weight | 172.57 g/mol |

| CAS Number | 825-41-2 |

| Appearance | Yellow crystalline solid |

Experimental Protocol: FTIR Analysis of Solid Samples

The FTIR spectrum of this compound can be reliably obtained using the Potassium Bromide (KBr) pellet technique. This method is widely used for solid samples and provides high-quality spectra for qualitative and quantitative analysis.

Materials and Equipment:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Agate mortar and pestle

-

Hydraulic press with pellet die

-

Potassium Bromide (KBr), IR-grade

-

This compound sample

-

Spatula and weighing paper

Procedure:

-

Sample Preparation: Dry the this compound sample and the KBr powder in an oven to remove any residual moisture, which can interfere with the IR spectrum.

-

Grinding: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of KBr. Place the mixture in an agate mortar and grind it to a very fine, homogenous powder. The fine particle size is crucial for reducing scattering effects and obtaining a clear spectrum.

-

Pellet Formation: Transfer the powdered mixture into a pellet die. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

-

Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Data Collection: Record the FTIR spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded separately and subtracted from the sample spectrum to correct for any atmospheric and instrumental interferences.

Vibrational Frequency Analysis

The FTIR spectrum of this compound is characterized by absorption bands corresponding to the vibrational modes of its functional groups. The following table summarizes the expected vibrational frequencies and their assignments based on data from similar aniline derivatives.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400 - 3500 | Asymmetric and Symmetric N-H Stretching | Amino (NH₂) |

| 1600 - 1650 | N-H Bending (Scissoring) | Amino (NH₂) |

| 1500 - 1550 | Asymmetric NO₂ Stretching | Nitro (NO₂) |

| 1300 - 1350 | Symmetric NO₂ Stretching | Nitro (NO₂) |

| 1450 - 1600 | C=C Stretching | Aromatic Ring |

| 1000 - 1250 | C-H In-plane Bending | Aromatic Ring |

| 700 - 900 | C-H Out-of-plane Bending | Aromatic Ring |

| 600 - 800 | C-Cl Stretching | Chloro (C-Cl) |

Visualizing the Process and Structure

To further clarify the experimental workflow and the molecular structure of this compound, the following diagrams have been generated.

UV-Vis Absorption Spectrum of 3-Chloro-4-nitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the ultraviolet-visible (UV-Vis) absorption characteristics of 3-Chloro-4-nitroaniline. It includes key spectral data, a detailed experimental protocol for obtaining the UV-Vis absorption spectrum, and a logical workflow for the analysis.

Core Data Presentation

The UV-Vis absorption properties of this compound are crucial for its identification, quantification, and analysis in various matrices. The wavelength of maximum absorbance (λmax) is a key parameter derived from the UV-Vis spectrum.

| Compound Name | Solvent | Wavelength of Maximum Absorbance (λmax) | Molar Absorptivity (ε) |

| This compound | Dioxane | 350 nm | Data not available |

Experimental Protocols

A detailed methodology for determining the UV-Vis absorption spectrum of a solid organic compound such as this compound is provided below. This protocol is a standard procedure that can be adapted for various research applications.

Objective: To obtain the UV-Vis absorption spectrum of this compound and determine its wavelength of maximum absorbance (λmax).

Materials:

-

This compound (solid)

-

Spectroscopic grade solvent (e.g., ethanol, methanol, or dioxane)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Analytical balance

-

Volumetric flasks

-

Pipettes

Procedure:

-

Solvent Selection: Choose a spectroscopic grade solvent in which this compound is soluble and that does not absorb significantly in the spectral region of interest (typically 200-800 nm).[1][2] Ethanol or methanol are common choices for aromatic amines. The solvent cutoff wavelength should be considered.

-

Preparation of a Stock Solution:

-

Accurately weigh a precise amount of this compound using an analytical balance.

-

Quantitatively transfer the solid to a volumetric flask of a known volume.

-

Dissolve the compound in a small amount of the chosen solvent and then dilute to the mark with the same solvent. This will be your stock solution of a known concentration.

-

-

Preparation of Working Solutions:

-

Prepare a series of dilutions from the stock solution to create working solutions of varying concentrations. This is important for determining the molar absorptivity and ensuring the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0).

-

-

Instrument Setup and Blank Measurement:

-

Turn on the UV-Vis spectrophotometer and allow it to warm up and stabilize.

-

Set the desired wavelength range for the scan (e.g., 200-800 nm).

-

Fill a clean quartz cuvette with the pure solvent to be used as a blank.[1]

-

Place the blank cuvette in the spectrophotometer and perform a baseline correction or "zero" the instrument. This subtracts the absorbance of the solvent and the cuvette itself.

-

-

Sample Measurement:

-

Rinse a clean quartz cuvette with a small amount of the most dilute working solution and then fill the cuvette with that solution.

-

Wipe the outside of the cuvette to remove any fingerprints or residues and place it in the sample holder of the spectrophotometer.

-

Run the spectral scan to obtain the absorbance spectrum.

-

Repeat the measurement for all the prepared working solutions, starting from the most dilute and progressing to the most concentrated.

-

-

Data Analysis:

-

From the obtained spectra, identify the wavelength at which the maximum absorbance occurs (λmax).

-

If determining molar absorptivity, plot a calibration curve of absorbance at λmax versus the concentration of the solutions. The molar absorptivity (ε) can be calculated from the slope of the calibration curve according to the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the concentration in mol/L.

-

Mandatory Visualizations

The following diagrams illustrate the key workflows in the UV-Vis analysis of this compound.

References

Stability and Degradation of 3-Chloro-4-nitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation of 3-chloro-4-nitroaniline, a key intermediate in the pharmaceutical and chemical industries. The document details the compound's stability under various conditions, explores its potential degradation pathways—including microbial, photochemical, and thermal routes—and presents relevant experimental methodologies. Quantitative data from studies on the compound and its structural analogs are summarized to provide a comparative reference for researchers.

Chemical Stability

This compound is a solid, yellow crystalline compound that is generally stable under standard laboratory conditions. However, its stability can be compromised by exposure to certain environmental factors and incompatible materials.

Incompatible Materials:

-

Strong oxidizing agents

-

Strong acids

-

Strong bases

Contact with these substances can lead to decomposition of the molecule.

Storage Conditions: For long-term storage, it is recommended to keep this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Degradation Pathways

The environmental fate of this compound is determined by a combination of biotic and abiotic degradation processes. While specific data for this compound is limited, studies on structurally similar molecules, such as its isomers and other chlorinated anilines, provide valuable insights into its potential degradation pathways.

Microbial Degradation

Microbial metabolism is a significant pathway for the degradation of chloro-nitroaromatic compounds in the environment. Aerobic and anaerobic microorganisms have been shown to break down these molecules through various enzymatic reactions.

A study on the aerobic degradation of the isomer, 2-chloro-4-nitroaniline, by Rhodococcus sp. strain MB-P1, revealed a plausible pathway that may be analogous for this compound. The proposed pathway involves initial enzymatic modifications followed by ring cleavage.

Key Transformation Steps:

-

Oxidative Deamination/Denitration: The degradation is often initiated by a monooxygenase or dioxygenase enzyme that can lead to the removal of the amino or nitro group, often accompanied by hydroxylation of the aromatic ring.

-

Intermediate Formation: For 2-chloro-4-nitroaniline, the identified intermediates were 4-amino-3-chlorophenol and 6-chlorohydroxyquinol[1][2]. By analogy, the degradation of this compound could proceed through the formation of hydroxylated and de-nitrated or de-aminated intermediates.

-

Ring Cleavage: Subsequent enzymatic action leads to the opening of the aromatic ring, followed by further metabolism into smaller molecules that can be utilized by the microorganism for growth.

Caption: Hypothetical aerobic microbial degradation pathway for this compound.

Photodegradation

This compound is expected to be susceptible to photodegradation due to the presence of chromophores that absorb light in the environmentally relevant UV spectrum. Photolysis in aqueous environments can lead to the transformation of the molecule.

Studies on the photodegradation of the related compound, 3-chloroaniline, have shown that it undergoes direct photolysis in water with a half-life of 2.6 hours upon irradiation with a fluorochemical lamp[3]. The primary photodegradation product was identified as aniline, indicating that dehalogenation is a key reaction step[3]. It is plausible that this compound undergoes similar photochemical reactions, including dehalogenation and transformations of the nitro and amino groups.

Caption: Potential photodegradation pathways of this compound.

Thermal Degradation

While stable at ambient temperatures, this compound will decompose at elevated temperatures. Hazardous decomposition products upon combustion include:

-

Hydrogen chloride

-

Nitrogen oxides (NOx)

-

Carbon monoxide (CO)

-

Carbon dioxide (CO2)

A study on the manufacturing of o-nitroaniline, a related compound, highlighted the potential for runaway thermal decomposition at temperatures above 225°C[4]. This suggests that thermal stability is a critical consideration in the handling and processing of nitroaniline derivatives at high temperatures.

Quantitative Degradation Data

Quantitative data on the degradation of this compound is scarce in the literature. The following table summarizes available data for structurally related compounds to provide a basis for comparison.

| Compound | Degradation Process | Parameter | Value | Conditions | Reference |

| 2-Chloro-4-nitroaniline | Aerobic Biodegradation | Degradation Rate | 3.2 µmol mg protein⁻¹ min⁻¹ | Rhodococcus sp. strain MB-P1 | [1][2] |

| 3-Chloroaniline | Photodegradation | Half-life (t½) | 2.6 hours | Aqueous solution, fluorochemical lamp | [3] |

| 3-Chloroaniline | Photodegradation | Quantum Yield (Φ) | 0.0429 | Hexane solution, 292 nm | [3] |

Experimental Protocols

This section provides an overview of methodologies that can be adapted for studying the stability and degradation of this compound.

Aerobic Biodegradation Study

This protocol is adapted from the study on 2-chloro-4-nitroaniline degradation by Rhodococcus sp.[1].

1. Culture and Medium:

-

Microorganism: A suitable bacterial strain capable of degrading aromatic compounds, such as Rhodococcus sp.

-

Minimal Salt Medium (MSM): Prepare a sterile MSM containing essential minerals. This compound is added as the sole source of carbon and nitrogen.

2. Degradation Experiment:

-

Inoculate the MSM containing a known concentration of this compound with the bacterial culture.

-

Incubate the cultures under aerobic conditions (e.g., on a shaker at 30°C).

-

Withdraw samples at regular intervals to monitor the degradation of the parent compound and the formation of intermediates.

-

Include sterile and no-inoculum controls to account for abiotic degradation.

3. Analytical Methods:

-

HPLC Analysis: Use a High-Performance Liquid Chromatography (HPLC) system with a C18 column and a UV detector to quantify the concentration of this compound and its degradation products.

-

GC-MS Analysis: For identification of volatile and semi-volatile intermediates, use Gas Chromatography-Mass Spectrometry (GC-MS). Samples may require derivatization (e.g., silylation) prior to analysis.

Caption: Experimental workflow for an aerobic biodegradation study.

Photodegradation Study

This protocol is a general approach for assessing the photostability of a compound in an aqueous solution.

1. Sample Preparation:

-

Prepare a solution of this compound of known concentration in purified water.

2. Irradiation:

-

Place the solution in a quartz tube or a photoreactor.

-

Irradiate the sample with a light source that simulates sunlight or a specific UV wavelength (e.g., a xenon lamp or a fluorochemical lamp).

-

Maintain a constant temperature during the experiment.

-

Wrap a control sample in aluminum foil and place it alongside the irradiated sample to monitor for any non-photolytic degradation.

3. Analysis:

-

Withdraw aliquots at different time points.

-

Analyze the concentration of this compound using HPLC-UV.

-

Identify potential photoproducts using HPLC-MS or GC-MS.

Conclusion

This compound is a moderately stable compound that can undergo degradation through microbial, photochemical, and thermal pathways. While specific data for this compound is limited, research on its isomers and other chlorinated anilines suggests that degradation is likely to proceed via dehalogenation, denitration, deamination, and hydroxylation, ultimately leading to ring cleavage and mineralization. Further research is needed to quantify the degradation rates and definitively identify the degradation products and pathways for this compound under various environmental conditions. The experimental protocols outlined in this guide provide a framework for conducting such stability and degradation studies.

References

- 1. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One [journals.plos.org]

- 3. 3-Chloroaniline | C6H6ClN | CID 7932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. iokinetic.com [iokinetic.com]

An In-Depth Technical Guide to the Hazardous Decomposition of 3-Chloro-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hazardous decomposition products of 3-Chloro-4-nitroaniline. The information herein is intended to support researchers, scientists, and professionals in drug development in understanding the thermal stability, potential hazards, and analytical methodologies associated with this compound. Due to the limited availability of specific quantitative data for this compound, this guide incorporates data from closely related isomers and analogous compounds to provide a thorough assessment.

Introduction to this compound and its Decomposition Hazards

This compound is a chlorinated nitroaromatic compound. Its chemical structure, featuring a nitro group and a chlorine atom on an aniline ring, makes it a valuable intermediate in the synthesis of dyes and pharmaceuticals. However, these functional groups also contribute to its potential for hazardous decomposition under certain conditions, particularly at elevated temperatures.

The primary hazardous decomposition products upon heating are consistently reported across various safety data sheets for this compound and its isomers. These gaseous products are toxic and can contribute to hazardous environments in case of a runaway reaction.

Hazardous Decomposition Products

| Decomposition Product | Chemical Formula | Primary Hazard |

| Hydrogen Chloride | HCl | Corrosive, respiratory irritant |

| Nitrogen Oxides | NOx (e.g., NO, NO2) | Toxic, respiratory irritants, environmental pollutants |

| Carbon Monoxide | CO | Toxic, flammable |

| Carbon Dioxide | CO2 | Asphyxiant in high concentrations |

Thermal Stability and Decomposition Conditions

Detailed thermal analysis data, such as that from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC), for this compound is not widely published. However, information on related isomers provides valuable insight into its thermal stability. For instance, a study on the manufacture of o-nitroaniline identified a decomposition onset temperature of approximately 225°C for this isomer. It is reasonable to infer that this compound exhibits a similar, though not identical, thermal decomposition profile.

The decomposition is an exothermic process, meaning it releases heat, which can lead to a runaway thermal reaction if not properly controlled. The presence of impurities or incompatible materials can lower the decomposition temperature and increase the risk of an uncontrolled reaction.

Proposed Decomposition Pathway

The precise mechanism for the thermal decomposition of this compound has not been definitively elucidated in the available literature. However, based on studies of related nitroaromatic compounds, a plausible decomposition pathway can be proposed. The initiation step is likely the homolytic cleavage of the C-NO2 bond, which is often the weakest bond in nitroaromatic compounds. This is followed by a cascade of secondary reactions.

Caption: Proposed thermal decomposition pathway for this compound.

Experimental Protocols for Decomposition Analysis

While specific protocols for this compound are not published, the following represents a general methodology for analyzing the thermal decomposition of aromatic nitro compounds using modern analytical techniques.

Thermal Analysis using TGA-DSC

Objective: To determine the onset temperature of decomposition and the associated mass loss and heat flow.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of this compound is placed in an inert crucible (e.g., alumina).

-

Instrumentation: A simultaneous Thermogravimetric Analyzer-Differential Scanning Calorimeter (TGA-DSC) is used.

-

Experimental Conditions:

-

Atmosphere: Inert (e.g., Nitrogen) or oxidative (e.g., Air) at a constant flow rate.

-

Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30-600 °C).

-

-

Data Analysis: The TGA curve will show mass loss as a function of temperature, while the DSC curve will indicate endothermic or exothermic events. The onset of a significant, sharp mass loss accompanied by a strong exothermic peak in the DSC signal indicates the decomposition temperature.

Identification of Decomposition Products by Pyrolysis-GC-MS

Objective: To identify the volatile and semi-volatile organic decomposition products.

Methodology:

-

Sample Preparation: A microgram-scale sample of this compound is placed in a pyrolysis sample tube.

-

Instrumentation: A pyrolysis unit coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Experimental Conditions:

-

Pyrolysis: The sample is rapidly heated to a temperature above its decomposition point (determined by TGA-DSC) for a short period.

-

GC Separation: The resulting volatile fragments are swept into the GC column and separated based on their boiling points and affinity for the stationary phase.

-

MS Detection: The separated compounds are ionized and fragmented in the mass spectrometer, producing a unique mass spectrum for each compound, which allows for their identification by comparison to spectral libraries.

-

Caption: Experimental workflow for analyzing the decomposition of this compound.

Safety and Handling Considerations

Given the hazardous nature of its decomposition products, this compound should be handled with appropriate safety precautions:

-

Avoid Heating: Do not subject the compound to high temperatures, especially in a closed system, unless as part of a controlled experimental procedure.

-

Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of any potential vapors or dust.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and bases, which could potentially lower the decomposition temperature.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

Conclusion

While specific quantitative data on the hazardous decomposition of this compound is limited, a robust understanding of its potential hazards can be established through the analysis of its chemical structure and data from related compounds. The primary decomposition products are toxic and corrosive gases, including hydrogen chloride, nitrogen oxides, carbon monoxide, and carbon dioxide. The thermal decomposition is an exothermic process that can lead to runaway reactions. Researchers and professionals working with this compound must adhere to strict safety protocols and be aware of its thermal instability. The experimental methodologies outlined in this guide provide a framework for conducting further detailed studies to quantify the decomposition products and more precisely define the decomposition kinetics and mechanism.

An In-depth Technical Guide to the Toxicological Profile and Safe Handling of 3-Chloro-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute professional medical or safety advice. Always consult the relevant Safety Data Sheet (SDS) and adhere to institutional and governmental regulations when handling chemical substances.

Executive Summary

3-Chloro-4-nitroaniline (CAS No. 825-41-2) is a yellow crystalline solid widely used as an intermediate in the synthesis of dyes and pharmaceuticals.[1] While valuable in chemical synthesis, it is classified as a hazardous substance with significant toxicological concerns. This guide provides a comprehensive overview of its toxicological profile, including acute and chronic effects, and outlines essential safety and handling procedures for laboratory and industrial settings. The information is compiled from available safety data sheets and scientific literature, with data on closely related isomers used to infer potential hazards where specific data for this compound is unavailable.

Physical and Chemical Properties

A fundamental understanding of the physical and chemical properties of this compound is crucial for its safe handling and storage.

| Property | Value | Reference |

| CAS Number | 825-41-2 | [2] |

| Molecular Formula | C₆H₅ClN₂O₂ | [2] |

| Molecular Weight | 172.57 g/mol | [2] |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 157 - 161 °C | [2] |

| Solubility | Sparingly soluble in water | [1] |

| Vapor Pressure | No data available | |

| Flash Point | No data available |

Toxicological Profile

This compound is classified as a highly toxic substance. The primary routes of exposure are inhalation, ingestion, and dermal contact.[3]

Acute Toxicity

| Exposure Route | Species | GHS Classification | Key Findings | Reference |

| Oral | Rat | Category 3 or 4 (Toxic or Harmful) | Harmful if swallowed. | [2] |

| Dermal | Rabbit | Category 3 (Toxic) | Toxic in contact with skin. | [2] |

| Inhalation (dusts/mists) | Rat | Category 4 (Harmful) | Harmful if inhaled. | [2] |

A study on a closely related isomer, 3-chloroaniline, reported an LC50 (inhalation, 4h) in mice of 550 mg/m³ and a dermal LD50 in rats of 250 mg/kg.[6] These values underscore the significant acute toxicity of this class of compounds.

Skin and Eye Irritation

This compound is classified as a skin and eye irritant.[2] Direct contact can cause redness, burning sensations, and serious eye damage.[1][6]

Chronic Toxicity and Target Organ Effects

Prolonged or repeated exposure to this compound may cause damage to organs.[5] A subchronic oral toxicity study on the closely related isomer, 4-chloro-3-nitroaniline, in rats identified the hematopoietic system and testes as primary target organs.[7]

Key findings from the 90-day oral gavage study in rats (4-chloro-3-nitroaniline): [7]

-

Hematologic Effects: Dose-dependent hemolytic anemia with the formation of Heinz bodies.

-

Splenic Effects: Enlargement of the spleen due to congestion, hemosiderosis, and increased extramedullary hematopoiesis.

-

Hepatic Effects: Hemosiderin pigmentation of the liver.

-

Reproductive Effects (Male): Testicular atrophy was observed at the high dose.

Carcinogenicity, Mutagenicity, and Reproductive Toxicity

-

Carcinogenicity: There is no specific data available on the carcinogenicity of this compound. However, its metabolite, 4-chloroaniline, is listed as a chemical known to the state of California to cause cancer.[8] Carcinogenicity studies of p-chloroaniline have shown evidence of splenic tumors in male rats and hemangiosarcomas in mice.[9]

-

Mutagenicity: While specific mutagenicity data for this compound is limited, studies on other nitroanilines in the Ames test suggest a potential for mutagenicity.[10] The metabolic activation of the nitro group can lead to the formation of reactive intermediates that can interact with DNA.[11]

-

Reproductive and Developmental Toxicity: No specific data on the reproductive or developmental toxicity of this compound was found. A study on 3,4-dichloroaniline, a related compound, showed reproductive toxicity in fish, affecting fecundity and oocyte development.[12] The testicular atrophy observed in the subchronic study of 4-chloro-3-nitroaniline suggests a potential for reproductive toxicity in males.[7]

Toxicokinetics (Absorption, Distribution, Metabolism, and Excretion)

Specific toxicokinetic data for this compound is not available. However, studies on related chloronitroanilines provide insights into its likely behavior in the body.

A study on 4-chloro-2-nitroaniline in rats showed that it is rapidly absorbed, distributed, metabolized, and excreted following oral or intravenous administration.[11] The metabolism of nitroanilines is thought to proceed via the reduction of the nitro group to nitroso, hydroxylamine, and amino derivatives, which can be further conjugated for excretion.[11] The formation of reactive intermediates during this process is a key mechanism of toxicity.

Mechanism of Toxicity

The toxicity of this compound is likely mediated through several mechanisms, primarily related to its metabolism.

A study on isolated rat hepatocytes exposed to 2-chloro-4-nitroaniline (an isomer) demonstrated significant cellular damage, including:[10]

-

Loss of cell viability.

-

Hepatocellular and microsomal damage , as indicated by the leakage of lactate dehydrogenase (LDH) and changes in glucose-6-phosphatase (G-6-Pase) activity.

-

Marked depletion of the intracellular pool of glutathione (GSH).

The depletion of GSH suggests that the compound or its metabolites induce oxidative stress, overwhelming the cell's antioxidant defenses and leading to cellular damage.

Caption: Proposed mechanism of this compound toxicity in hepatocytes.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of toxicological studies. Below are generalized workflows for key toxicological assessments, based on standard OECD guidelines and information from studies on related compounds.

Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)

Caption: Workflow for an acute oral toxicity study.

Subchronic Oral Toxicity (90-day Study - OECD 408)

Caption: Workflow for a subchronic oral toxicity study.

Safety and Handling

Given its high toxicity, strict adherence to safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[2]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[2]

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates, especially when handling the powder form or when engineering controls are insufficient.[3]

Engineering Controls

-

Work in a well-ventilated area, preferably within a chemical fume hood.[3]

-

Ensure that eyewash stations and safety showers are readily accessible.[2]

Handling and Storage

-

Handling: Avoid creating dust. Do not breathe dust, vapors, or mists. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[2][3]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents, strong acids, and strong bases.[3]

First Aid Measures

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Spill and Disposal

-

Spills: Evacuate the area. Wear appropriate PPE. For solid spills, carefully sweep or vacuum up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.[3]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. This material may be classified as hazardous waste.[2]

Conclusion

This compound is a valuable chemical intermediate with a significant toxicological profile. Its high acute toxicity, potential for organ damage upon repeated exposure, and likely mutagenicity necessitate stringent safety precautions. While there are data gaps in its toxicological database, particularly concerning carcinogenicity and reproductive toxicity, the available information on this compound and its isomers warrants a high degree of caution. Researchers, scientists, and drug development professionals must implement robust safety measures, including appropriate engineering controls, personal protective equipment, and handling procedures, to minimize the risk of exposure and ensure a safe working environment.

References

- 1. Page loading... [wap.guidechem.com]

- 2. fishersci.com [fishersci.com]

- 3. This compound | CAS#:825-41-2 | Chemsrc [chemsrc.com]

- 4. This compound | C6H5ClN2O2 | CID 69996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lobachemie.com [lobachemie.com]

- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 7. Subchronic oral toxicology of 4-chloro-3-nitroaniline in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. oehha.ca.gov [oehha.ca.gov]

- 9. oehha.ca.gov [oehha.ca.gov]

- 10. [Toxicity of 4-chloro-2-nitroaniline and 2-chloro-4-nitroaniline to isolated rat hepatocytes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 12. Reproductive Toxicity of 3,4-dichloroaniline (3,4-DCA) on Javanese Medaka (Oryzias javanicus, Bleeker 1854) - PMC [pmc.ncbi.nlm.nih.gov]

3-Chloro-4-nitroaniline: An In-depth Technical Guide to its Environmental Impact and Ecotoxicity

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-nitroaniline (3-C-4-NA), a halogenated nitroaromatic compound, serves as a crucial intermediate in the synthesis of various industrial and pharmaceutical products. Its chemical structure, characterized by the presence of chlorine and a nitro group on an aniline backbone, raises significant concerns regarding its environmental persistence, bioaccumulation potential, and ecotoxicological effects. This technical guide provides a comprehensive overview of the current scientific understanding of the environmental impact and ecotoxicity of this compound, drawing upon available data for the compound and its structural analogs. The document details its environmental fate, including biodegradation and mobility, and presents a summary of its toxicological effects on various aquatic and terrestrial organisms. Standardized experimental protocols for assessing its ecotoxicity and environmental distribution are also described to facilitate further research and risk assessment.

Environmental Fate and Transport

The environmental fate of this compound is governed by a combination of its physicochemical properties and its susceptibility to various degradation processes. Its persistence and mobility in different environmental compartments, such as water and soil, are critical factors in determining its overall environmental risk.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties influence its distribution and behavior in the environment.

| Property | Value | Reference |

| CAS Number | 825-41-2 | [1][2] |

| Molecular Formula | C6H5ClN2O2 | [2] |

| Molecular Weight | 172.57 g/mol | [3] |

| Melting Point | 158 °C | [3] |

| Water Solubility | Insoluble | [1][3] |

| LogP (Octanol-Water Partition Coefficient) | 1.8 | [3] |

Environmental Degradation

Biodegradation: Information on the ready biodegradability of this compound is limited. However, studies on analogous compounds such as 2-chloro-4-nitroaniline suggest that it is not readily biodegradable in water.[4] The presence of the nitro group and the chlorine atom on the aromatic ring generally increases the recalcitrance of organic compounds to microbial degradation.[4] Anaerobic degradation of 2-chloro-4-nitroaniline by microbial strains like Geobacter sp. and Thauera aromatica has been observed, suggesting that under specific environmental conditions, biodegradation may occur.[5]

Photodegradation: Chloroanilines and nitroanilines are known to undergo phototransformation in the aquatic environment. The rate and products of photodegradation are dependent on various factors, including the presence of photosensitizers and the light intensity.[6]

Environmental Mobility

Due to its low water solubility, this compound is not likely to be highly mobile in the environment.[1] It is expected to adsorb to soil and sediment particles, which would limit its transport in aquatic systems. The soil sorption coefficient (Koc) for related chloroanilines can range from approximately 100 to over 1500, indicating variable mobility depending on the specific compound and soil properties.[6]

Ecotoxicity